molecular formula C16H15N5O B2576320 1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951597-66-3

1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2576320
CAS No.: 951597-66-3
M. Wt: 293.33
InChI Key: NNCGHWFGTZMGPN-UHFFFAOYSA-N
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Description

“4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-phenylbenzamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest for many researchers . A novel and efficient synthesis of pyrimidine from β-formyl enamide involves samarium chloride catalysed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .

Scientific Research Applications

Anticancer Applications

Studies have demonstrated the potential of fluorinated pyrimidine derivatives as anticancer agents. For instance, the microwave-assisted synthesis of fluorinated coumarin-pyrimidine hybrids has shown potent anticancer activity against human lung carcinoma and mammary gland adenocarcinoma cell lines, with certain compounds exhibiting cytotoxicity comparable to or even surpassing that of the standard drug Cisplatin (Hosamani et al., 2015). Additionally, phenylpyrimidine derivatives have been identified as radiosensitizers, enhancing the therapeutic outcomes of radiotherapy in lung cancer treatments through cell cycle perturbation and CDK inhibition (Jung et al., 2019).

Antimicrobial Applications

Fluorobenzamides containing thiazole and thiazolidine have been synthesized and shown promising antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi (Desai et al., 2013).

Radiosensitizing Effects

Novel phenylpyrimidine derivatives have been studied for their radiosensitizing effect on human lung cancer cells, showing the ability to inhibit cell viability and increase the proportion of cells arrested at the G2/M phase of the cell cycle, thereby improving the efficacy of radiotherapy (Jung et al., 2019).

Binding and Interaction Studies

Research into the synthesis of p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin has been conducted, indicating potential for further exploration of these compounds in drug delivery and interaction studies (Meng et al., 2012).

Antitubercular Agents

Benzocoumarin-pyrimidine hybrids have been synthesized and evaluated for their antitubercular activity, showing potent activity against M.tb H37Rv strain and demonstrating potential as new antitubercular agents with low cytotoxicity (Reddy et al., 2015).

Future Directions

Pyrimidine derivatives, including “4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-phenylbenzamide”, hold substantial interest for organic, medicinal, and biological chemists due to their diverse chemical structures and extensive biological activities . They are considered promising compounds for the development of novel and promising fungicides .

Properties

IUPAC Name

1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-5-7-14(8-6-12)21-11-15(19-20-21)16(22)18-10-13-4-2-3-9-17-13/h2-9,11H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCGHWFGTZMGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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